molecular formula C16H17N3O2 B5682257 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone

Cat. No. B5682257
M. Wt: 283.32 g/mol
InChI Key: LCSDLJSPCXLSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone, also known as PP-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PP-2 belongs to the class of pyridazinone compounds and has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone exerts its biological activity by inhibiting the activity of specific enzymes and proteins. For example, its anti-inflammatory activity is due to its ability to inhibit COX-2, which is involved in the production of inflammatory prostaglandins. 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone's antitumor activity is due to its ability to inhibit the activity of PTK, which is involved in the regulation of cell growth and differentiation. Its antimicrobial activity is due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been found to have a variety of biochemical and physiological effects. Its anti-inflammatory activity has been shown to reduce inflammation and pain in animal models of arthritis. Its antitumor activity has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Its antimicrobial activity has been shown to inhibit the growth of a variety of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its effects may vary depending on the cell type or organism being studied, and its toxicity and bioavailability may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its use as an antimicrobial agent. Further studies are needed to determine its effectiveness against a wider range of bacterial and fungal species and to optimize its delivery and toxicity. Additionally, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone's anti-inflammatory activity may have potential applications in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.

Synthesis Methods

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-amino-5-phenylpyridazin-3(2H)-one with acetylacetone and pyrrolidine. The resulting product is then purified using column chromatography to obtain 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone in its pure form.

Scientific Research Applications

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has also been shown to have antitumor activity by inhibiting the activity of the protein tyrosine kinase (PTK), which is involved in the regulation of cell growth and differentiation. Additionally, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been found to have antimicrobial activity against a variety of bacterial and fungal species.

properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-9-8-14(13-6-2-1-3-7-13)17-19(15)12-16(21)18-10-4-5-11-18/h1-3,6-9H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDLJSPCXLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

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